4-benzyl-4H-1,2,4-triazol-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-benzyl-1,2,4-triazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c10-9-12-11-7-13(9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTDBIUCKSBHOJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NN=C2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5369-92-6 | |
| Record name | 4-benzyl-4H-1,2,4-triazol-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 4 Benzyl 4h 1,2,4 Triazol 3 Amine and Its Core Structure
Direct Cyclization Approaches to the 1,2,4-Triazole (B32235) Ring System
Direct cyclization is a common and effective strategy for the synthesis of the 1,2,4-triazole ring. These methods typically involve the condensation of suitable acyclic precursors.
Condensation Reactions with Hydrazides and Thiosemicarbazides
A well-established method for forming the 1,2,4-triazole ring is through the condensation of hydrazides with various reagents. For instance, the reaction of 3-hydroxy-2-naphthoic hydrazide with isothiocyanates yields thiosemicarbazide (B42300) derivatives, which can then be cyclized to form 1,2,4-triazole-3-thiones. researchgate.net Similarly, acetic acid hydrazide can be condensed with hydrazine (B178648) hydrate (B1144303) to produce 2-(5-methyl-2-benzoxazolinone-3-yl)acetate, a precursor for thiosemicarbazide derivatives that cyclize to form 1,2,4-triazoles. nih.gov The cyclization of 1-acylthiosemicarbazides is a versatile route to 1,2,4-triazole-5(4H)-thiones. nih.gov
Another approach involves the reaction of hydrazides with carbon disulfide and hydrazine hydrate to form 4-amino-5-phenyl-1,4H-1,2,4-triazole-3-thiol, a key intermediate for further derivatization. researchgate.net The ring closure of arylthiosemicarbazides in an alkaline medium is a widely used method for synthesizing 5-substituted-4-aryl-4H-1,2,4-triazole-3-thiols. mdpi.com For example, 1-(2-furoyl or phenylacetyl)-4-substituted thiosemicarbazides can be cyclized to the corresponding triazole-3-thiols in good yields. mdpi.com
The reaction conditions for these cyclizations can vary. Microwave irradiation has been shown to be an efficient method for the synthesis of 1,2,4-triazole derivatives from thiosemicarbazides, often leading to shorter reaction times and higher yields. scispace.com
| Starting Materials | Reagents | Product | Key Features | Reference |
|---|---|---|---|---|
| 3-hydroxy-2-naphthoic hydrazide, isothiocyanates | - | 1,2,4-triazole-3-thiones | Two-step process involving thiosemicarbazide intermediate. | researchgate.net |
| Acetic acid hydrazide, hydrazine hydrate | Isothiocyanates | 1,2,4-triazole-5(4H)-thiones | Formation of a 2-(5-methyl-2-benzoxazolinone-3-yl)acetate precursor. | nih.gov |
| Hydrazides, carbon disulfide, hydrazine hydrate | - | 4-amino-5-phenyl-1,4H-1,2,4-triazole-3-thiol | Versatile intermediate for further synthesis. | researchgate.net |
| 1-(2-furoyl or phenylacetyl)-4-substituted thiosemicarbazides | Alkaline medium | 5-substituted-4-aryl-4H-1,2,4-triazole-3-thiols | Common and effective cyclization method. | mdpi.com |
| Thiosemicarbazides | Microwave irradiation | 1,2,4-triazole derivatives | Efficient, with shorter reaction times and high yields. | scispace.com |
One-Pot Protocols for Triazole Formation
One-pot syntheses offer significant advantages in terms of efficiency and sustainability. Several one-pot methods for the preparation of 1,2,4-triazoles have been developed. For example, a three-component reaction of an amine, N'-acetyl-N,N-dimethylhydrazonoformamide, and acyl hydrazides can produce substituted acs.orgnih.govnih.govtriazoles in moderate yields, particularly with aromatic amines. nih.gov
Another efficient one-pot, three-component synthesis involves the reaction of 1,3-disubstituted thiourea (B124793), a thiophile like Hg(OAc)₂, and an acylhydrazine. nih.govscispace.com This method proceeds at room temperature and allows for the study of substituent effects on the formation of the triazole ring. nih.govscispace.com Furthermore, an eco-friendly one-pot protocol for the synthesis of bis- acs.orgnih.govnih.gov-triazol-3-yl amines has been developed using ultrasound assistance, which is both expedient and regioselective. royalsocietypublishing.org This sonochemical approach often leads to high yields and is considered an environmentally benign process. royalsocietypublishing.orgresearchgate.net
Nucleophilic Reaction Pathways in 1,2,4-Triazole Synthesis
Nucleophilic reactions play a crucial role in the synthesis of the 1,2,4-triazole core. One notable example is the reaction of primary amines with 5-chloro-2,3-diphenyltetrazolium salt. beilstein-journals.orgnih.gov This reaction, when conducted in the presence of an organic base like triethylamine, unexpectedly yields 3-(phenylazo)-1,2,4-triazole derivatives. beilstein-journals.orgnih.gov The proposed mechanism involves the initial nucleophilic substitution of the chlorine atom by the amine to form a 5-aminotetrazolium salt. nih.gov This intermediate then undergoes a series of transformations, including deprotonation and ring-opening, to ultimately form the triazole ring. nih.gov The choice of base is critical; using an inorganic base like sodium bicarbonate leads to the exclusive formation of the 5-aminotetrazolium salt. beilstein-journals.org
Thiophile-Promoted Synthesis from Disubstituted Thioureas
The transformation of 1,3-disubstituted thioureas into 4H- acs.orgnih.govnih.govtriazole-3-yl-amines can be effectively promoted by thiophiles. acs.orgnih.govnih.govscispace.com This method is particularly useful for creating urea (B33335) mimetics. acs.orgnih.govnih.govscispace.com The reaction typically involves a thiophile such as mercury(II) acetate (B1210297) nih.govscispace.com or the Mukaiyama reagent. nih.gov The desulfurization of the thiourea leads to the formation of a carbodiimide (B86325) intermediate. acs.orgnih.govnih.govscispace.com
Intermediacy of Carbodiimides in Triazole Formation
The formation of a carbodiimide is a key step in the thiophile-promoted synthesis of 1,2,4-triazoles from thioureas. acs.orgnih.govnih.govscispace.com The in-situ generated carbodiimide then reacts with an acyl hydrazide in a sequential addition-dehydration process to yield the final triazole product. acs.orgnih.govnih.govscispace.com The electronic and steric properties of the substituents on the thiourea can significantly influence the rate of carbodiimide formation and the subsequent ring closure. acs.orgscispace.com For instance, electron-withdrawing groups on the phenyl rings of 1,3-diarylthioureas accelerate the formation of the mercury sulfide (B99878) precipitate, indicating faster carbodiimide formation. nih.gov This method has been successfully applied to the synthesis of various disubstituted 4H- acs.orgnih.govnih.govtriazole-3-yl-amines. acs.orgnih.gov
A regioselective synthesis of 3-amino- acs.orgnih.govnih.gov-triazoles can also be achieved from 1,3-disubstituted thioureas using molecular iodine. raco.cat In this one-pot strategy, the in-situ generated carbodiimide reacts with formylhydrazine (B46547) to form an intermediate that undergoes intramolecular cyclodehydration to afford the triazole. raco.cat
Catalytic Synthesis Strategies for 4-Benzyl-4H-1,2,4-triazol-3-amine Derivatives
Catalytic methods offer efficient and often milder conditions for the synthesis of 1,2,4-triazole derivatives. Copper-catalyzed reactions have been particularly prominent in this area. For instance, a copper-catalyzed one-pot method has been developed for the preparation of 3,5-disubstituted-1,2,4-triazoles from amides and nitriles via a cascade addition-oxidation-cyclization process. frontiersin.orgnih.gov This reaction uses O₂ as the oxidant and a copper(I) complex supported on MCM-41 as a recyclable catalyst. frontiersin.orgnih.gov
Another copper-catalyzed system utilizes O₂ as the oxidant and K₃PO₄ as the base for the synthesis of 1,3-disubstituted 1,2,4-triazoles from amidines. isres.org This method demonstrates significant flexibility for creating multi-nitrogen heterocyclic compounds. isres.org Furthermore, a metal-free catalytic approach using B(C₆F₅)₃ has been reported for the dehydrogenative cyclization of hydrazides and amines to produce 3,4,5-trisubstituted-1,2,4-triazoles under mild and oxidant-free conditions. frontiersin.org
| Catalyst/Promoter | Starting Materials | Product | Key Features | Reference |
|---|---|---|---|---|
| Copper(I) complex on MCM-41 | Amides, Nitriles | 3,5-disubstituted-1,2,4-triazoles | Cascade addition-oxidation-cyclization; uses O₂ as oxidant. | frontiersin.orgnih.gov |
| Copper catalyst, K₃PO₄ | Amidines | 1,3-disubstituted 1,2,4-triazoles | Uses O₂ as oxidant; flexible for multi-nitrogen heterocycles. | isres.org |
| B(C₆F₅)₃ | Hydrazides, Amines | 3,4,5-trisubstituted-1,2,4-triazoles | Metal-free; mild, oxidant-free conditions. | frontiersin.org |
Green Chemistry Considerations in Synthetic Routes
The development of synthetic routes for this compound and related 1,2,4-triazole derivatives has increasingly focused on the principles of green chemistry. These approaches aim to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. Key strategies include the use of alternative energy sources like microwave and ultrasound, employing eco-friendly solvents or solvent-free conditions, and developing one-pot multicomponent reactions.
A significant advancement in the green synthesis of the 1,2,4-triazole core is the use of microwave irradiation . organic-chemistry.orgrsc.orgpnrjournal.com This technique often leads to dramatically reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. organic-chemistry.orgrsc.org For instance, a catalyst-free, one-pot synthesis of substituted 1,2,4-triazoles from hydrazines and formamide (B127407) has been effectively carried out using microwave heating, showcasing excellent functional-group tolerance. organic-chemistry.orgthieme-connect.com Optimization of such reactions has shown that ideal conditions can be achieved in as little as 10 minutes at 160°C. organic-chemistry.org The use of microwave assistance is considered a cornerstone of green chemistry for heterocyclic synthesis, promoting energy efficiency and safer chemical design. rsc.orgpnrjournal.com
Ultrasound-assisted synthesis is another energy-efficient method that has been successfully applied to the synthesis of 1,2,4-triazole derivatives. plos.orgroyalsocietypublishing.orgnih.gov Sonochemical methods can significantly accelerate reaction rates, with some syntheses being completed in just a few minutes. plos.orgroyalsocietypublishing.org For example, the condensation of 3-amino-1,2,4-triazoles with various aldehydes to form Schiff bases was achieved in 3-5 minutes with excellent yields under ultrasound irradiation, a stark contrast to the several hours of refluxing required by conventional methods. plos.org Furthermore, complex four-component reactions to produce tetrahydroazolo[1,5-a]pyrimidines from 3-amino-1,2,4-triazole have been successfully performed using ultrasound, highlighting the power of this technique in constructing complex heterocyclic systems efficiently. semanticscholar.orgbeilstein-journals.org
The move towards solvent-free or eco-friendly solvent systems represents a major push in greening the synthesis of 1,2,4-triazoles. scientific.nettandfonline.com Solvent-free "grinding" methods have been developed for the synthesis of 4-amino-5-substituted-1,2,4-triazole-3-thiones, which not only avoid the use of organic solvents but also result in improved yields. scientific.net Similarly, one-pot, three-component reactions for 1,2,4-triazole-3-thione derivatives have been achieved under solvent-free conditions, offering advantages like mild reaction conditions and short reaction times. tandfonline.com Water has also been utilized as a green solvent for the one-pot synthesis of 3(5)-substituted 1,2,4-triazol-5(3)-amines, with products being easily isolated in high yields (83–95%) without extensive purification. bohrium.com In some cases, ionic liquids, such as choline (B1196258) chloride-urea, have served as both a biodegradable solvent and a catalyst for Pellizzari-type reactions to form 3-amino-1,2,4-triazoles. researchgate.netnih.gov
One-pot, multicomponent reactions (MCRs) are inherently green as they combine several synthetic steps into a single operation, reducing solvent usage, energy consumption, and waste generation. tandfonline.combohrium.comresearchgate.net The synthesis of various 1,2,4-triazole derivatives has been achieved through MCRs, often catalyzed by environmentally benign catalysts or proceeding without a catalyst. bohrium.comresearchgate.net These methods are praised for their atom economy and for providing rapid access to molecular diversity. tandfonline.comresearchgate.net
The table below summarizes and compares different green synthetic methodologies for the 1,2,4-triazole core structure, highlighting the advantages in terms of reaction conditions and efficiency.
| Synthetic Strategy | Energy Source | Solvent/Conditions | Key Advantages | Yields | Reaction Time | Citations |
| Microwave-Assisted Synthesis | Microwave | Formamide (reagent & solvent) | Catalyst-free, rapid, high functional-group tolerance | 54-81% | 10 min | organic-chemistry.orgthieme-connect.com |
| Ultrasound-Assisted Synthesis | Ultrasound | Methanol | Extremely short reaction times, excellent yields | up to 99% | 3-5 min | plos.org |
| Grinding Method | Mechanical | Solvent-free | Avoids organic solvents, cost-effective, high yields | Not specified | Not specified | scientific.net |
| One-Pot Aqueous Synthesis | Conventional Heating | Water | Green solvent, simple workup, high yields | 83-95% | Varies | bohrium.com |
| One-Pot Solvent-Free Synthesis | Conventional Heating | Solvent-free | Mild conditions, short reaction time, easy workup | High | Short | tandfonline.com |
| Ionic Liquid-Based Synthesis | Conventional Heating | Choline chloride/urea | Biodegradable solvent/catalyst, good to excellent yields | Good to Excellent | Varies | researchgate.net |
These green chemistry approaches are pivotal for the sustainable production of this compound and its analogs, aligning chemical manufacturing with environmental stewardship.
Elucidation of Chemical Reactivity and Reaction Mechanisms Involving 4 Benzyl 4h 1,2,4 Triazol 3 Amine
Mechanistic Investigations of 1,2,4-Triazole (B32235) Ring Formation
The synthesis of the 1,2,4-triazole ring system can be achieved through various synthetic routes, with the reaction of aminoguanidine (B1677879) and its derivatives with carboxylic acids or their equivalents being a common and well-studied method. A plausible mechanism for the formation of 3-amino-1,2,4-triazoles from aminoguanidine and carboxylic acids involves several key steps. The initial step is the acid-catalyzed formation of a guanyl hydrazide intermediate. mdpi.com This step is reversible and its success is highly dependent on the reaction conditions. mdpi.com
Alternative methods for constructing the 1,2,4-triazole ring include the reaction of 1,3-disubstituted thioureas with an acylhydrazine in the presence of a thiophile like mercury(II) acetate (B1210297). scispace.com This reaction proceeds through a carbodiimide (B86325) intermediate which then reacts with the acylhydrazine followed by cyclization. scispace.com Metal-free, three-component reactions involving isothiocyanates, amidines, and hydrazines have also been developed, proceeding through C–S and C–N bond cleavage and formation of new C–N bonds. isres.org
| Reactants | Key Intermediates | Reaction Type | Reference |
|---|---|---|---|
| Aminoguanidine + Carboxylic Acid | Guanyl hydrazide, Dihydro-1,2,4-triazole | Condensation/Cyclization | mdpi.com |
| 1,3-Disubstituted Thiourea (B124793) + Acylhydrazine | Carbodiimide, N-acyl hydrazide | Addition/Cyclization | scispace.com |
| Isothiocyanate + Amidine + Hydrazine (B178648) | - | Three-component condensation | isres.org |
Role of Substituent Effects on Reaction Regioselectivity
Substituents on the reactants play a critical role in directing the regioselectivity of 1,2,4-triazole ring formation, particularly when using unsymmetrical starting materials. In the synthesis of 1,3-disubstituted Current time information in Bangalore, IN.researchgate.netmdpi.comtriazoles from 1,3-disubstituted thioureas, the electronic nature of the substituents on the thiourea nitrogens influences the regioselectivity of the ring closure. scispace.com For instance, in the reaction of 1-cyclohexyl-3-aryl thioureas, the regioselectivity is influenced by the electronic properties of the aryl group. scispace.com Similarly, when using asymmetrical bis-thioureas, the electronic impact of the 1,3-substituents is crucial for the regioselectivity of the cyclization and the distribution of products. royalsocietypublishing.org The amine with a higher pKa tends to become the ring nitrogen. royalsocietypublishing.org
In the context of [3+2] cycloaddition reactions for synthesizing 5-trifluoromethyl-1,2,4-triazoles, the electronic properties of substituents on the aryl moieties of hydrazonyl chlorides significantly affect the reaction efficiency. mdpi.com Electron-donating groups on the hydrazonyl chloride can lead to good yields of the corresponding triazole. mdpi.com Catalyst selection can also control the regioselectivity. For example, in the [3+2] cycloaddition of isocyanides with diazonium salts, Ag(I) catalysis selectively yields 1,3-disubstituted 1,2,4-triazoles, while Cu(II) catalysis produces 1,5-disubstituted 1,2,4-triazoles. isres.org
| Reaction Type | Influencing Factor | Outcome | Reference |
|---|---|---|---|
| Cyclization of unsymmetrical bis-thioureas | Electronic properties of substituents | Determines product distribution | royalsocietypublishing.org |
| [3+2] Cycloaddition with hydrazonyl chlorides | Electronic properties of aryl substituents | Affects reaction efficiency | mdpi.com |
| [3+2] Cycloaddition of isocyanides and diazonium salts | Catalyst (Ag(I) vs. Cu(II)) | Controls regioselectivity (1,3- vs. 1,5-disubstitution) | isres.org |
Reactivity of the Amino Group in 4-Benzyl-4H-1,2,4-triazol-3-amine
The exocyclic amino group at the C3 position of the 1,2,4-triazole ring is a key site of reactivity. This amino group can act as a nucleophile in various reactions. For example, 3-amino-1,2,4-triazole can react with enaminonitriles and enaminones. researchgate.net It can also undergo reactions with diethyl phosphite (B83602) and triethyl orthoformate, where the amino moiety acts as the amino component in the formation of (aminomethylene)bisphosphonates. mdpi.com
The amino group can also be a precursor for the synthesis of fused heterocyclic systems. For instance, novel 5-amino-1,2,4-triazole derivatives can be cyclized to form 1,2,4-triazolo[1,5-a]pyrimidine analogues. nih.gov Furthermore, the amino group can be acylated and subsequently involved in ring closure reactions to form other fused triazole systems. The reactivity of this group is fundamental to the diverse biological activities observed in many 1,2,4-triazole derivatives. nih.govnih.gov
Cycloaddition Reactions of 1,2,4-Triazoles
The 1,2,4-triazole ring system, while generally aromatic and stable, can participate in cycloaddition reactions, although not as readily as some other heterocyclic systems. acgpubs.org A common type of cycloaddition involving 1,2,4-triazole derivatives is the [3+2] cycloaddition. For example, 5-trifluoromethyl-1,2,4-triazoles can be synthesized via the [3+2] cycloaddition of in situ generated nitrile imines with trifluoroacetonitrile. mdpi.com Another approach involves a formal [3+2] cycloaddition of hydrazonoyl chlorides with N-methylimidazole, which acts as a masked hydrogen cyanide, to produce 1,3-disubstituted-1H-1,2,4-triazoles. rsc.org
Photochemical methods can also be employed to synthesize 1,2,4-triazoles through cycloaddition pathways. rsc.org For instance, the photochemical reaction of acceptor-only diazoalkanes with azodicarboxylates can lead to the formation of a triplet species that undergoes an addition reaction with the diazoalkane to form an azomethine ylide, which then participates in a dipolar cycloaddition with organic nitriles to yield a 1,2,4-triazole. rsc.org
Ring-Opening and Rearrangement Mechanisms in Triazole Systems
The 1,2,4-triazole ring can undergo ring-opening and rearrangement reactions under specific conditions, leading to the formation of other heterocyclic structures or rearranged triazole isomers. A well-known rearrangement is the Dimroth rearrangement, which involves the isomerization of heterocycles through ring opening and closure. nih.govbeilstein-journals.org This rearrangement can be catalyzed by acid or base and is often thermally accelerated. nih.gov For example, Current time information in Bangalore, IN.researchgate.netmdpi.comtriazolo[4,3-c]pyrimidine derivatives can undergo a Dimroth rearrangement to form the more thermodynamically stable Current time information in Bangalore, IN.researchgate.netmdpi.comtriazolo[1,5-c]pyrimidines. nih.govbeilstein-journals.org The proposed mechanism involves protonation, ring opening to a carbodiimide intermediate, tautomerization, and subsequent ring closure. nih.govbeilstein-journals.org
Another type of rearrangement is the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. For example, 3-amino-1,2,4-triazoles can be synthesized from 1,2,4-oxadiazoles through a reductive ANRORC pathway involving the addition of hydrazine, ring opening, ring closure, and reduction. acs.org Ring-opening of N-aryl triazoles can also be initiated thermally or photochemically, sometimes leading to the formation of indole (B1671886) derivatives through a sequence of Dimroth equilibrium, nitrogen extrusion, Wolff rearrangement, and cyclization. mdpi.com
Strategic Derivatization and Structural Modifications of 4 Benzyl 4h 1,2,4 Triazol 3 Amine
Synthesis of Substituted 4-Benzyl-4H-1,2,4-triazol-3-amine Analogs
The synthesis of substituted analogs of this compound often involves multi-step reaction sequences. A common approach begins with the preparation of a substituted benzoylhydrazide, which is then reacted with an isothiocyanate to form a thiosemicarbazide (B42300) intermediate. Subsequent cyclization of the thiosemicarbazide, typically in the presence of a base, yields the desired 4-aryl-5-substituted-4H-1,2,4-triazole-3-thiol. The benzyl (B1604629) group can be introduced at various stages, depending on the desired substitution pattern. For instance, starting with phenylacetic acid hydrazide, a series of reactions can lead to 5-benzyl-4-aryl-4H-1,2,4-triazole-3-thiols. mdpi.comresearchgate.net
Another synthetic strategy involves the reaction of substituted anilines with 3-bromobenzonitrile (B1265711) in the presence of potassium carbonate to yield 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs. nih.gov This method provides a direct route to introduce aryl substituents at the N4 position of the triazole ring. Furthermore, a series of 4,5-bis(substituted phenyl)-4H-1,2,4-triazol-3-amine compounds have been synthesized starting from substituted anilines and benzoic acids, followed by conversion to thioamides and subsequent cyclization with hydrazine (B178648) hydrate (B1144303) and cyanogen (B1215507) bromide. tandfonline.com
The following table summarizes some examples of synthesized substituted this compound analogs and their starting materials.
| Starting Material 1 | Starting Material 2 | Resulting Analog | Reference |
| Phenylacetic acid hydrazide | Aryl isothiocyanates | 5-Benzyl-4-aryl-4H-1,2,4-triazole-3-thiols | mdpi.comresearchgate.net |
| Substituted anilines | 3-Bromobenzonitrile | 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine | nih.gov |
| Substituted anilines | Substituted benzoic acids | 4,5-Bis(substituted phenyl)-4H-1,2,4-triazol-3-amine | tandfonline.com |
Formation of Schiff Bases and Related Iminium Ions
The primary amino group at the C3 position of this compound and its analogs is a key functional handle for the synthesis of Schiff bases. These are typically formed through the condensation reaction with various aldehydes or ketones, often under acidic or basic catalysis. nepjol.infonih.govdergipark.org.tr The resulting imine (C=N) bond is a characteristic feature of Schiff bases.
For example, 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols can be reacted with a variety of aromatic aldehydes to produce the corresponding Schiff bases. mdpi.comresearchgate.netnepjol.info The reaction conditions usually involve refluxing the reactants in a suitable solvent like ethanol (B145695) or acetic acid. mdpi.comdergipark.org.tr The formation of the azomethine group (N=CH) can be confirmed by spectroscopic methods such as IR and NMR. mdpi.comresearchgate.net
The synthesis of new Schiff bases derived from 3,4-diamino-1H-1,2,4-triazole-5(4H)-thione has also been reported, where the diamino triazole is condensed with various aldehydes. dergipark.org.tr Furthermore, Schiff bases have been prepared from 4-amino-5-(3,5-dimethoxy-phenyl)-4H-1,2,4-triazol-3-thiol by treatment with substituted benzaldehydes. arabjchem.org
Below is a table showcasing examples of Schiff bases synthesized from 4-amino-1,2,4-triazole (B31798) derivatives.
| 4-Amino-1,2,4-triazole Derivative | Aldehyde/Ketone | Resulting Schiff Base | Reference |
| 4-Amino-5-benzyl-4H-1,2,4-triazole-3-thiol | Benzaldehyde | 5-Benzyl-4-(benzylideneamino)-4H-1,2,4-triazole-3-thiol | mdpi.com |
| 4-Amino-5-(2-hydroxyphenyl)-4H-1,2,4-triazole-3-thiol | Cinnamaldehyde | 5-(2-Hydroxyphenyl)-4-(3-phenylallylideneamino)-4H-1,2,4-triazole-3-thiol | nepjol.info |
| 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol | 2,4-Dichlorobenzaldehyde | Schiff base of 2,4-dichlorobenzaldehyde | nih.gov |
| 3,4-Diamino-1H-1,2,4-triazole-5(4H)-thione | Various aldehydes | New Schiff bases | dergipark.org.tr |
| 4-Amino-5-(3,5-dimethoxy-phenyl)-4H-1,2,4-triazol-3-thiol | Substituted benzaldehydes | Schiff bases with a 3,5-dimethoxyphenyl moiety | arabjchem.org |
Construction of Fused Heterocyclic Systems
The this compound core is an excellent precursor for the construction of various fused heterocyclic systems. The presence of multiple reaction sites allows for cyclization reactions to form new rings, leading to compounds with potentially enhanced biological activities.
Thiadiazole-Fused Triazole Derivatives
Thiadiazole-fused triazole derivatives can be synthesized from 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols. One method involves the reaction of the triazole with aromatic isothiocyanates in DMF, or with aromatic acids in the presence of phosphorus oxychloride. nih.gov Another route involves the reaction of 3-cyanomethyl-5-alkyl-4-ethoxycarbonylamino-4H-1,2,4-triazoles with thiosemicarbazide, which can lead to the formation of a 1,3,4-thiadiazole (B1197879) ring fused to the triazole. tubitak.gov.tr The treatment of 3-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]-4-ethoxycarbonylamino-5-alkyl-4H-1,2,4-triazoles with acetic anhydride (B1165640) can also yield thiadiazole-containing triazole structures. tubitak.gov.tr
Thiazolo[3,2-b]mdpi.comnepjol.infoCurrent time information in Bangalore, IN.triazole Derivatives
The synthesis of thiazolo[3,2-b] mdpi.comnepjol.infoCurrent time information in Bangalore, IN.triazole systems often starts from 3-substituted-4H-1,2,4-triazole-3-thiols. A one-pot synthesis has been developed by reacting 3-benzyl-1,2,4-triazole-5-thiol with aromatic ketones in acidified acetic acid. tandfonline.com This method directly affords the cyclized 5-aryl-2-benzyl-1,3-thiazolo[3,2-b] mdpi.comnepjol.infoCurrent time information in Bangalore, IN.triazoles. Another approach involves the reaction of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols with α-haloketones, followed by cyclization of the resulting S-alkylated intermediate in the presence of an acid like concentrated sulfuric acid. farmaciajournal.com A catalyst-free, one-pot procedure at room temperature has also been reported for the synthesis of functionalized thiazolo[3,2-b]triazoles by reacting triazole derivatives with dibenzoylacetylene. rsc.org
Benzoxazole-Containing Triazole Structures
Benzoxazole-containing triazole structures can be synthesized through various routes. One method involves the reaction of 3-[(5-acetylamino-1,3,4-thiadiazol-2-yl)methyl]-4-ethoxycarbonylamino-5-(4-methylbenzyl)-4H-1,2,4-triazole with o-aminophenol under a nitrogen atmosphere. tubitak.gov.trtubitak.gov.trindexacademicdocs.org This reaction leads to the formation of a 2,3-dihydro-1,3-benzoxazole ring attached to the triazole core. Another strategy involves the synthesis of N-(benzoxazol-2-yl)-2-[(5-(phenoxymethyl)-4-aryl-4H-1,2,4-triazol-3-yl)thio]acetamide derivatives. nih.gov
Synthesis of Bis-1,2,4-triazole Compounds
The synthesis of bis-1,2,4-triazole compounds involves linking two 1,2,4-triazole (B32235) rings. A sustainable and scalable method for synthesizing polysubstituted bis-1,2,4-triazoles has been developed using bis-N,N-disubstituted thioureas as starting materials. royalsocietypublishing.org This sonochemical synthesis involves the reaction of bis-thioureas with formylhydrazine (B46547) and potassium carbonate, followed by treatment with iodine. This method has been used to prepare compounds like 4,4'-((1R,4R)-cyclohexane-1,4-diyl)bis(N-benzyl-4H-1,2,4-triazol-3-amine). royalsocietypublishing.orgnih.gov
Another approach to bis-1,2,4-triazoles is through the reaction of 4-amino-3-aryl-5-phenyl-4H-1,2,4-triazoles with bis-aldehydes to form bis-Schiff bases, which can be subsequently reduced. scispace.com The conversion of 5,5'-methylenebis(1,3,4-oxadiazole-2-thiol) to 5,5'-methylenebis(4-amino-4H-1,2,4-triazole-3-thiol) using hydrazine hydrate also provides a route to bis-triazoles. rsc.org
The table below provides an overview of the synthesis of bis-1,2,4-triazole compounds.
| Starting Material | Reagents | Resulting Bis-1,2,4-triazole | Reference |
| Bis-thioureas | Formylhydrazine, K2CO3, I2 | 4,4'-((1R,4R)-Cyclohexane-1,4-diyl)bis(N-benzyl-4H-1,2,4-triazol-3-amine) | royalsocietypublishing.orgnih.gov |
| 4-Amino-3-aryl-5-phenyl-4H-1,2,4-triazoles | Bis-aldehydes | Bis[o-(N-methylidenamino-3-aryl-5-phenyl-4H-1,2,4-triazole-4-yl)phenoxy]alkane derivatives | scispace.com |
| 5,5'-Methylenebis(1,3,4-oxadiazole-2-thiol) | Hydrazine hydrate | 5,5'-Methylenebis(4-amino-4H-1,2,4-triazole-3-thiol) | rsc.org |
Incorporation of Diverse Organic Moieties (e.g., Alkyl, Aryl, Nitro, Halogenated)
The strategic introduction of various organic functional groups onto the this compound scaffold is a key area of research for modifying its chemical properties. The core structure presents multiple sites for derivatization, including the N4-position of the triazole ring and the exocyclic amino group. Research has focused on incorporating alkyl, aryl, nitro, and halogenated moieties to create a diverse library of new compounds. These modifications are typically achieved through reactions such as condensation, alkylation, and cross-coupling.
A prevalent method for introducing substituted aryl, nitroaryl, and halogenated aryl groups involves the reaction of a 4-amino-1,2,4-triazole derivative with various substituted aldehydes. mdpi.comsapub.org This condensation reaction typically forms a Schiff base (imine) linkage. For instance, reacting 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol, a closely related analogue, with aldehydes like p-chlorobenzaldehyde or m-nitrobenzaldehyde yields the corresponding (4-chlorobenzylidene)amino and (3-nitrobenzylidene)amino derivatives. mdpi.com The reaction is often catalyzed by a few drops of concentrated acid and carried out in a solvent like ethanol under reflux. mdpi.comscispace.com This approach has been successfully applied to generate a range of derivatives, highlighting the importance of halogenated and nitro-substituted compounds. sapub.org
Alkylation is another fundamental strategy for structural modification. Studies on related 3-mercapto-4-amino-5-benzyl-1,2,4-triazole-4H derivatives demonstrate that the mercapto group can be readily alkylated using reagents like chloroacetanilides under alkaline conditions. pharmj.org.ua Furthermore, research on the synthesis of 4-alkyl-3,5-diaryl-4H-1,2,4-triazole derivatives shows that alkyl groups (such as ethyl, propyl, and butyl) can be introduced at the N4 position of the triazole ring by reacting a chloro-derivative intermediate with an excess of the appropriate amine. nih.gov
The incorporation of aryl groups has been explored through various synthetic routes. One effective method involves a thiophile-promoted synthesis from 1,3-diarylthioureas. nih.govscispace.com This reaction proceeds through a carbodiimide (B86325) intermediate, which then undergoes sequential addition-dehydration with an acyl hydrazide to form the aryl-(4-aryl-4H- mdpi.comsapub.orgresearchgate.nettriazol-3-yl)-amine structure. nih.gov The electronic and steric effects of substituents on the aryl rings of the starting thiourea (B124793) play a crucial role in directing the ring closure and determining the final product. nih.gov This method allows for the regioselective synthesis of 1,3-disubstituted mdpi.comsapub.orgresearchgate.nettriazoles. nih.gov
The research findings are detailed in the tables below, which summarize the synthesis of various derivatives through the incorporation of these diverse moieties.
Table 1: Synthesis of Halogenated and Nitro-Substituted Aryl Derivatives
This table presents derivatives synthesized by reacting a 4-amino-1,2,4-triazole core with substituted aromatic aldehydes. The resulting compounds feature halogenated and nitro-aryl moieties attached via an imine linkage.
| Starting Triazole | Reagent | Moiety Incorporated | Resulting Compound | Yield (%) | M.P. (°C) | Source |
| 5-Benzyl-4-amino-4H-1,2,4-triazole-3-thiol | p-Chlorobenzaldehyde | Halogenated Aryl | 5-Benzyl-4-[(4-chlorobenzylidene)amino]-4H-1,2,4-triazole-3-thiol | 58% | 205-206 | mdpi.com |
| 5-Benzyl-4-amino-4H-1,2,4-triazole-3-thiol | m-Nitrobenzaldehyde | Nitro Aryl | 5-Benzyl-4-[(3-nitrobenzylidene)amino]-4H-1,2,4-triazole-3-thiol | 69% | 181-182 | mdpi.com |
| 4-Amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-thiol | 2-Nitrobenzaldehyde | Nitro Aryl | 4-(2'-Nitrobenzylidene amino)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-thiol | 69.8% | 222 | sapub.org |
| 4-Amino-4H-1,2,4-triazole | 4-Chlorobenzaldehyde | Halogenated Aryl | (4-Chlorophenyl)-N-(4H-1,2,4-triazol-4-yl)methanimine | 75% | 150 | researchgate.net |
Table 2: Synthesis of Alkyl and Aryl-Substituted Derivatives
This table details the incorporation of alkyl and aryl groups onto the 1,2,4-triazole nucleus through various synthetic methodologies, including direct alkylation and ring synthesis from substituted precursors.
Advanced Computational and Theoretical Chemistry Studies
Electronic Structure Characterization
The electronic structure of a molecule is fundamental to understanding its chemical reactivity, stability, and intermolecular interactions.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's ability to donate or accept electrons. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability. dergipark.org.tr For many 1,2,4-triazole (B32235) derivatives, these parameters are calculated to predict their reactivity. isres.org For instance, studies on related compounds like 3-amino-1,2,4-triazole have detailed these energy levels and their distribution across the molecule. dergipark.org.tr However, specific HOMO-LUMO energy values and orbital diagrams for 4-benzyl-4H-1,2,4-triazol-3-amine are not documented in the provided search results.
Molecular Electrostatic Potential (MEP) Mapping
MEP maps are valuable for visualizing the charge distribution on a molecule's surface, identifying sites for electrophilic and nucleophilic attack. nih.govresearchgate.net The red-colored regions on an MEP map indicate negative electrostatic potential, rich in electrons and prone to electrophilic attack, while blue regions represent positive potential, which are electron-deficient and susceptible to nucleophilic attack. For various triazole derivatives, MEP analyses have successfully predicted interaction sites. nih.govnih.gov For example, in a study on 3-methyl-4-{(E)-[4-(methylsulfanyl)-benzylidene]amino}1H-1,2,4-triazole-5(4H)-thione, the negative potential was found to be localized over the sulfur and specific nitrogen atoms of the triazole ring. nih.gov A similar detailed map for this compound is not available in the searched literature.
Density Functional Theory (DFT) Calculations
DFT is a widely used computational method for investigating the properties of molecules with high accuracy. isres.org
Geometric Optimization and Vibrational Frequency Analysis
DFT calculations are employed to determine the most stable three-dimensional structure of a molecule (geometric optimization) and to predict its vibrational spectra (frequencies). dergipark.org.tr These theoretical frequencies are often compared with experimental data from FT-IR and Raman spectroscopy to confirm the molecular structure. For many triazoles, a good correlation between calculated and experimental frequencies has been established. isres.org While detailed studies exist for compounds like 3-amino-1,2,4-triazole, providing tables of calculated bond lengths, angles, and vibrational modes, such specific computational data could not be located for this compound. dergipark.org.tr
Validation of Experimental Spectroscopic Data (IR, NMR)
A key application of DFT is the validation of experimental spectroscopic data. Theoretical calculations of IR frequencies and NMR chemical shifts can corroborate the structural characterization of newly synthesized compounds. researchgate.netmdpi.com This comparative approach has been successfully applied to numerous 1,2,4-triazole derivatives, confirming their synthesized structures. researchgate.netisres.org However, publications containing a direct comparison between experimental spectra and DFT-calculated spectra for this compound were not identified.
Molecular Modeling and Dynamics Simulations
Molecular modeling encompasses a range of computational techniques to model and predict the behavior of molecules. Molecular dynamics (MD) simulations, for example, can provide insights into the time-dependent behavior and interactions of a molecule within a specific environment, such as in solution. nih.gov These simulations have been used to study the interaction energies and conformational stability of 1,2,4-triazole derivatives. nih.gov Furthermore, molecular docking, a modeling technique, is often used to predict the binding affinity of a molecule to a biological target, which is relevant in drug discovery. nih.govnih.gov While these advanced modeling studies have been performed on various triazoles, no specific molecular dynamics or dedicated modeling studies for this compound were found in the search results.
Ligand-Target Interaction Profiling
Molecular docking is a key computational technique used to predict the binding orientation and affinity of a ligand to a specific protein target. For derivatives of this compound, these studies have been instrumental in identifying potential biological targets and elucidating the structural basis for their activity.
Research has shown that 1,2,4-triazole derivatives can effectively bind to various enzymes and receptors. The benzyl (B1604629) group often occupies hydrophobic pockets within the binding site, while the triazole and amine moieties participate in crucial hydrogen bonding and electrostatic interactions. nih.gov For instance, docking studies on N-phenyl-1,2,4-triazole analogues demonstrated that the N-phenyl moiety enhances hydrophobic interactions with target enzymes. nih.gov
In silico investigations of 1,2,4-triazole derivatives have identified them as potential inhibitors for several key enzymes. Docking studies against the tubulin-combretastatin A-4 binding site revealed binding affinities ranging from -6.502 to -8.341 kcal/mol for a series of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, with hydrogen bonds and halogen bonds being the major electrostatic interactions. nih.gov Similarly, studies targeting the 15-lipoxygenase (15-LOX) enzyme showed that triazole derivatives could establish hydrogen bonds with amino acid residues such as Gln598, Arg260, and Gln762, which stabilized the protein-ligand complex. nih.gov Another study focusing on the M2 proton channel of the influenza A virus also identified 1,2,4-triazole derivatives as potential interactants. mdpi.com These findings underscore the ability of the 1,2,4-triazole scaffold to form stable and specific interactions with biological targets. pensoft.netnih.gov
Table 1: Ligand-Target Interaction Data for 1,2,4-Triazole Derivatives
| Derivative Class | Protein Target | Key Interacting Residues | Observed Interactions | Reference |
|---|---|---|---|---|
| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amines | Tubulin (PDB: 5LYJ) | Asn258 | Hydrogen bond, Halogen bond | nih.gov |
| N-substituted 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl)piperidines | 15-Lipoxygenase (15-LOX) | Gln598, Arg260, Val126, Gln762 | Hydrogen bond, Hydrophobic interactions | nih.gov |
| N-(5-Benzyl-4H-1,2,4-triazol-3-yl) derivatives | EGFRWT, EGFRT790M | Not specified | Hydrophobic interactions, Hydrogen bonding | nih.gov |
| 4-amino-4H-1,2,4-triazole-3-thiol derivatives | Influenza A M2 Proton Channel | Not specified | Protein-ligand interactions | mdpi.com |
Conformational Analysis and Stability Studies
The biological activity and physical properties of this compound are intrinsically linked to its three-dimensional structure and conformational stability. Computational methods, particularly Density Functional Theory (DFT), are employed to predict the most stable tautomers and conformers of 1,2,4-triazole derivatives. researchgate.netdergipark.org.tr
Tautomerism is a significant phenomenon in the 1,2,4-triazole ring system, influencing its chemical reactivity and interactions with biomolecules. researchgate.net Theoretical modeling can calculate the relative stability of possible tautomers, with studies showing that the 1H-1,2,4-triazole form is generally more stable than the 4H-1,2,4-triazole form. nih.gov Furthermore, the rotation around single bonds, such as the C-N bond connecting the benzyl group, gives rise to different conformers. Stability analyses often reveal that specific spatial arrangements are energetically favored. Molecular dynamics simulations can be used to study the conformational states in different environments, such as in a vacuum or in solution, confirming stable conformations. nih.gov
For example, a computational study on 1-(5-phenyl-4H-1,2,4-triazol-3-yl)indoline-2,3-dione and its derivatives used DFT to predict their stability in various solvents, highlighting how the environment can influence molecular conformation. dergipark.org.tr The planarity of the triazole ring is a common feature, although substituents can cause slight deviations. iucr.org These analyses are crucial for understanding the molecule's structural dynamics and how it presents itself for intermolecular interactions.
Table 2: Theoretical Stability Analysis of 1,2,4-Triazole Derivatives
| Compound Type | Methodology | Key Findings | Reference |
|---|---|---|---|
| 2-(3-hetaryl-1,2,4-triazol-5-yl)anilines | SMD/M06-2X/6–311++G(d,p) | Calculation of relative stability for possible tautomers. | researchgate.net |
| 1-(5-phenyl-4H-1,2,4-triazol-3-yl)indoline-2,3-dione | DFT B3LYP/6-311++G(d,p) | Prediction of stability in gas phase and different solvents (acetone, ethanol (B145695), methanol). | dergipark.org.tr |
| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol | Molecular Dynamics (MD) | Prediction of total energies and stable conformations in vacuum and solution. | nih.gov |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a powerful computational tool that provides a detailed picture of the electronic structure of a molecule. It examines charge distribution, electron delocalization, and hyperconjugative interactions by transforming the complex molecular orbitals into localized natural bond orbitals. dergipark.org.treurjchem.com
For 1,2,4-triazole derivatives, NBO analysis reveals significant delocalization of electron density, which contributes to the stability of the aromatic triazole ring. researchgate.netacs.org The analysis quantifies the stabilization energy (E(2)) associated with donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. These interactions, such as π→π* and lone pair (n)→π* transitions, are indicative of intramolecular charge transfer and are crucial for molecular stability. dergipark.org.trisres.org
In a study of 4H-1,2,4-triazol-4-amine, NBO analysis was performed to understand the movement of electrons and charge delocalization. eurjchem.com For other triazole derivatives, NBO calculations have shown how substituents influence the electronic properties and stability of the molecule. dergipark.org.tr For example, the analysis can quantify the transfer of electron density from a heteroatom's lone pair to the π system, which is a key measure of aromaticity and delocalization. acs.org This detailed electronic information helps in understanding the molecule's reactivity and its potential for forming non-covalent interactions. aip.org
Table 3: Selected NBO Analysis Data for 1,2,4-Triazole Derivatives
| Interaction (Donor → Acceptor) | Stabilization Energy E(2) (kcal/mol) | Compound Class | Significance | Reference |
|---|---|---|---|---|
| π → π | Variable | 1-(5-phenyl-4H-1,2,4-triazol-3-yl)indoline-2,3-dione | Indicates intramolecular hyperconjugative interactions and charge transfer. | dergipark.org.tr |
| n → π | Variable | 4-benzyl-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazole-5-thion | Analyzes charge delocalization and molecular stability from hyperconjugative interactions. | isres.org |
| p(heteroatom) → π system | Variable | Five-membered heteroaromatic compounds | Measures the extent of electron density transfer, indicating delocalization and aromaticity. | acs.org |
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions within a crystal lattice. bohrium.combohrium.com By mapping properties like normalized contact distance (d_norm) onto the surface, it provides a visual summary of close contacts, with red spots highlighting interactions shorter than the van der Waals radii. nih.gov
In the crystal structure of the silver(I)-vanadium(V) complex with the 4-benzyl-4H-1,2,4-triazole ligand, the most significant interactions identified were hydrogen bonds. nih.gov The fingerprint plots quantified the contributions of various contacts, such as H···H, C···H/H···C, and F···H/H···F, to the total Hirshfeld surface. iucr.org This type of analysis is invaluable for understanding how molecules pack in the solid state, which influences properties like solubility and melting point. Similar studies on other triazole derivatives have also highlighted the importance of H···H, H···O/O···H, and H···C/C···H contacts in stabilizing the crystal structure. iucr.org
Table 4: Hirshfeld Surface Contact Contributions for Triazole Derivatives
| Intermolecular Contact | Contribution (%) in [Ag₂(VO₂F₂)₂(C₉H₉N₃)₄] | Contribution (%) in C₂₇H₂₀N₄O₃S | Reference |
|---|---|---|---|
| H···H | 41.1 | 39.7 | iucr.orgiucr.org |
| C···H/H···C | 17.2 | 18.2 | iucr.orgiucr.org |
| F···H/H···F | 15.4 | N/A | iucr.org |
| O···H/H···O | 11.0 | 18.6 | iucr.orgiucr.org |
| N···H/H···N | 6.0 | 9.4 | iucr.orgiucr.org |
| C···C | 3.9 | 4.5 | iucr.orgiucr.org |
| Ag···H/H···Ag | 2.0 | N/A | iucr.org |
Coordination Chemistry of 4 Benzyl 4h 1,2,4 Triazol 3 Amine As a Ligand
Ligand Properties and Versatile Coordination Modes
The coordinating behavior of 4-benzyl-4H-1,2,4-triazol-3-amine is primarily defined by the accessible nitrogen atoms in its structure. The three nitrogen atoms of the 1,2,4-triazole (B32235) ring, along with the nitrogen of the amine group, can act as Lewis bases, donating electron pairs to metal centers. This multi-donor capability facilitates various coordination modes, leading to the assembly of complex supramolecular structures.
N-Coordination to Metal Centers
The nitrogen atoms of the 1,2,4-triazole ring are the principal coordination sites for metal ions. Specifically, the N1 and N2 atoms are frequently involved in forming coordinate bonds. These nitrogen atoms possess lone pairs of electrons that can be donated to the vacant orbitals of metal ions, leading to the formation of stable complexes. The selection of the coordinating nitrogen atom can be influenced by several factors, including the specific metal ion, reaction conditions, and the presence of other competing ligands. Derivatives of 1,2,4-triazole are well-regarded for their ability to form polynuclear complexes due to the N-N bridging function within the triazole ring. researchgate.net
Bridging Ligand Architectures (e.g., μ2-N1,N2)
Beyond acting as a simple monodentate ligand, this compound can function as a bridging ligand, linking two or more metal centers. A prevalent and important bridging mode is the μ2-N1,N2 fashion, where the N1 and N2 atoms of the triazole ring coordinate to two different metal ions simultaneously. nih.gov This bridging capability is essential for constructing one-, two-, and three-dimensional coordination polymers. The resulting structures can vary from simple dinuclear units to extended networks with complex topologies, which are foundational for creating metal-organic frameworks (MOFs) and coordination polymers with interesting magnetic, catalytic, or luminescent properties. researchgate.net For instance, the related ligand 4-amino-4H-1,2,4-triazole has been shown to act as a μ2-N1,N2 bridging ligand in silver(I) and other metal complexes, without the involvement of the amino group in coordination. mdpi.com
Synthesis and Characterization of Metal Complexes and Coordination Polymers
The synthesis of metal complexes with this compound typically involves reacting the ligand with a metal salt in a suitable solvent. The resulting crystalline products are then analyzed using techniques such as single-crystal X-ray diffraction for structural elucidation, alongside spectroscopic methods like FT-IR and UV-visible spectroscopy, and elemental analysis for comprehensive characterization.
Silver(I) Coordination Compounds
Silver(I) ions readily form complexes with nitrogen-containing ligands. In the case of this compound, it participates in forming heterobimetallic complexes. A crystal structure of a silver(I)-vanadium(V) oxofluoride compound revealed that the this compound ligand supports the {AgI2(VVO2F2)2(tr)4} fragment. nih.goviucr.org In this complex, the triazole group demonstrates both homo- and heterometallic connectivity, bridging Ag-Ag and Ag-V centers through its N1 and N2 atoms. nih.goviucr.org The coordination environment around the Ag(I) cation is described as [AgN3O], with Ag-N(triazole) bond lengths ranging from 2.197(2) to 2.390(3) Å. nih.gov This demonstrates the ligand's capacity to facilitate the assembly of complex, polynuclear architectures.
| Complex | Metal Centers | Bridging Mode | Key Structural Feature |
| [Ag2(VO2F2)2(C9H9N3)4] | Ag(I), V(V) | μ-N1,N2 | Heterobimetallic Ag(I)-V(V) fragment supported by four triazole ligands. nih.goviucr.org |
Iron(II) Complexes
Complexes of 1,2,4-triazole derivatives with iron(II) are of significant interest due to their potential to exhibit spin-crossover (SCO) behavior. researchgate.netethz.ch This phenomenon involves a transition between high-spin and low-spin states, which can be triggered by external stimuli like temperature changes. ethz.ch While specific studies on mononuclear iron(II) complexes solely with this compound are not prevalent in the search results, related dinuclear iron(II) complexes with a 4-benzyl substituted triazole ligand have been synthesized. nih.gov For example, the complex Fe(II)2(PMBzT)24, where PMBzT has a benzyl (B1604629) substituent on the N4 position of the triazole, shows a gradual half spin crossover from a [HS-HS] to a [HS-LS] state with a transition temperature (T1/2) of 147 K. nih.gov This indicates that the electronic and steric properties of the benzyl group influence the magnetic properties of the resulting iron(II) complex.
| Complex | N(4) Substituent | Spin State Behavior | T1/2 (K) |
| Fe(II)2(PMBzT)24 | Benzyl | Gradual half spin crossover [HS-HS] to [HS-LS] | 147 nih.gov |
| Fe(II)2(PMPT)24·4DMF | Pyrrolyl | Stabilized in [HS-HS] state at 90 K | N/A nih.gov |
| Fe(II)2(PM(Ph)AT)24 | N,N-diphenylamine | Stabilized in [HS-HS] state (2-300 K) | N/A nih.gov |
Copper(II)-Polyoxometalate (POM) Complexes
The this compound ligand has been utilized in constructing hybrid materials that incorporate polyoxometalates (POMs). A Cambridge Structural Database survey identified three Cu(II)-POM complexes featuring this ligand. nih.gov These hybrid materials combine the properties of the metal-organic framework with the catalytic or electronic characteristics of the POM anions. The triazole ligand coordinates to the copper(II) ions, forming a cationic framework that encapsulates or links the POM clusters. This approach allows for the creation of high-dimensional, synergistic crystalline catalysts. For example, related systems using different triazole ligands have shown that Cu(II) complexes can form layers or sandwich-like structures with encapsulated POMs, which are effective in catalytic applications such as benzylic C-H bond oxidation. rsc.org
Heterobimetallic Connectivity (e.g., Ag-Ag, Ag-V)
The coordination chemistry of this compound extends to the formation of complex heterobimetallic structures. A notable example is the silver(I)-vanadium(V) oxide-fluoride compound, [Ag₂V₂O₄F₄(C₉H₉N₃)₄]. nih.goviucr.org In this molecular complex, the this compound ligand plays a crucial role in bridging different metal centers, demonstrating both homometallic and heterometallic connectivity. nih.goviucr.org
The structure is based on a {Ag₂V₂O₄F₄} core, which is supported by four of the triazole ligands. nih.gov The triazole functional group facilitates the connection between the metal centers in two distinct ways. Firstly, it forms a homometallic bridge between two adjacent silver(I) atoms. iucr.org Secondly, it establishes a heterometallic linkage between a silver(I) atom and a vanadium(V) atom. iucr.org This dual bridging role highlights the versatility of this compound in constructing intricate polynuclear architectures. The Ag-Ag separation in this complex is 4.2497(5) Å, while the Ag-V distance is 3.8044(6) Å. iucr.org
Crystallographic Analysis of Coordination Geometries and Bonding
Crystallographic studies of the heterobimetallic complex [Ag₂V₂O₄F₄(C₉H₉N₃)₄] reveal detailed insights into its coordination geometries and bonding characteristics. nih.goviucr.org The compound crystallizes in the monoclinic space group P2₁/c. iucr.org The asymmetric unit of the crystal structure contains one Ag(I) cation, one [VO₂F₂]⁻ anion, and two this compound ligands. iucr.org The full molecular cluster is formed by an inversion across a center of symmetry. iucr.org
The coordination environment of the silver(I) cation is described as [AgN₃O]. iucr.org It is coordinated to three nitrogen atoms from the triazole ligands and one oxygen atom. The Ag-N bond lengths are within the typical range, varying from 2.197(2) Å to 2.390(3) Å. iucr.org The Ag-O bond is noted to be slightly elongated at 2.562(2) Å. iucr.org
The vanadium(V) atom exhibits a distorted trigonal-bipyramidal coordination geometry, denoted as [VO₂F₂N]. nih.goviucr.org This is characterized by two short V-O bonds of 1.632(2) Å and 1.660(2) Å, two V-F bonds of 1.828(2) Å and 1.8330(18) Å, and one elongated V-N bond of 2.203(2) Å. iucr.org The degree of distortion from a perfect trigonal-bipyramidal geometry is quantified by the Reedijk structural parameter (τ) of 0.59, where a value of 1 represents a perfect trigonal-bipyramidal geometry and 0 represents a square-pyramidal geometry. nih.goviucr.org
The crystal packing is further stabilized by intermolecular interactions, including C-H···O and C-H···F hydrogen bonds, as well as C-H···π contacts involving the organic ligands and the vanadium oxofluoride anions. nih.goviucr.org
Table 1: Selected Bond Lengths (Å) and Angles (°) for [Ag₂V₂O₄F₄(C₉H₉N₃)₄] iucr.org
| Bond | Length (Å) | Angle | Degrees (°) |
| Ag-N1 | 2.197(2) | N1-Ag-N2 | 115.58(9) |
| Ag-N2 | 2.390(3) | N1-Ag-N4 | 118.89(9) |
| Ag-N4 | 2.256(2) | N2-Ag-N4 | 115.26(9) |
| Ag-O1 | 2.562(2) | N1-Ag-O1 | 92.51(8) |
| V-O1 | 1.632(2) | N4-Ag-O1 | 91.13(8) |
| V-O2 | 1.660(2) | O1-V-O2 | 108.81(11) |
| V-F1 | 1.828(2) | O1-V-F1 | 92.51(10) |
| V-F2 | 1.8330(18) | O1-V-F2 | 92.08(10) |
| V-N3 | 2.203(2) | F1-V-F2 | 175.05(9) |
Advanced Applications and Functional Materials Research of 1,2,4 Triazole Systems
Role in Organic Electronics and Photonics
The 1,2,4-triazole (B32235) system is a cornerstone in the development of organic electronic and photonic devices due to its inherent properties that facilitate charge transport and light emission. researchgate.netmdpi.com
The highly electron-deficient 1,2,4-triazole nucleus provides compounds with excellent electron-transporting (ET) and hole-blocking (HB) capabilities. researchgate.netresearchgate.net This is a critical feature for enhancing the efficiency and stability of organic electronic devices. A prominent example within this class is 3-(4-biphenyl)-4-phenyl-5-(4-tert-butylphenyl)-1,2,4-triazole (TAZ), which is widely recognized as a benchmark electron-transport and hole-blocking material in organic light-emitting diodes (OLEDs). researchgate.net The design principle involves creating molecules with a low-lying Lowest Unoccupied Molecular Orbital (LUMO) to facilitate electron injection and transport, and a high-lying Highest Occupied Molecular Orbital (HOMO) to block the passage of holes, thereby confining charge recombination to the desired emissive layer. hku.hk
While specific experimental data on the electron-transporting and hole-blocking properties of 4-benzyl-4H-1,2,4-triazol-3-amine is not extensively documented, its structural similarity to other high-performance triazoles suggests it could possess comparable functionalities. The combination of the electron-deficient triazole core with the benzyl (B1604629) group could be tuned to achieve desired electronic properties.
Table 1: Properties of Representative 1,2,4-Triazole-Based Electron Transport Materials
| Compound Name | Function | Key Properties | Application |
| 3-(4-Biphenyl)-4-phenyl-5-(4-tert-butylphenyl)-1,2,4-triazole (TAZ) | Electron-Transporting, Hole-Blocking | High electron mobility, wide energy gap | OLEDs, PHOLEDs researchgate.nethku.hk |
| Bis[4-(4,5-diphenyl-4H-1,2,4-triazol-3-yl)phenyl]dimethylsilane (SiTAZ) | Electron-Transporting | High triplet energy (2.84 eV), high electron mobility (6.2 × 10⁻⁴ cm² V⁻¹ s⁻¹) | Deep blue PHOLEDs researchgate.net |
This table presents data for related 1,2,4-triazole derivatives to illustrate the functional potential of this class of compounds.
The utility of 1,2,4-triazole derivatives extends to their use as host materials for phosphorescent emitters in PHOLEDs or as emitters themselves in fluorescent OLEDs. researchgate.netresearchgate.net Their wide energy gap and high triplet energy levels allow for the efficient transfer of energy to guest phosphorescent dyes without quenching, which is crucial for fabricating highly efficient blue, green, and red-emitting devices. researchgate.nethku.hk
Researchers have synthesized various 4H-1,2,4-triazole derivatives with strong luminescence, demonstrating their potential as the active components in light-emitting devices. mdpi.com For instance, novel 4H-1,2,4-triazole cored Donor-Acceptor (D-A) type molecules have been developed as efficient emitters for deep blue fluorescent OLEDs, prized for their potential to achieve high performance and operational stability. researchgate.net Although research has primarily focused on other derivatives, the fundamental structure of this compound makes it a plausible candidate for similar applications, either as a host material or as a building block for more complex emissive molecules.
Liquid Crystalline Behavior and Material Development
Certain metal-free 1,2,4-triazole derivatives have been shown to exhibit liquid crystalline properties. researchgate.netresearchgate.net The rigid structure of the triazole ring, combined with appropriate peripheral substituents, can promote the formation of ordered mesophases. The incorporation of heterocyclic units like 1,2,4-triazole can significantly influence the polarity, polarizability, and geometry of a molecule, thereby affecting its liquid crystalline phase type and transition temperatures. researchgate.netrdd.edu.iq
Studies on bent-core mesogens containing 1,2,4-triazole-3-thiol moieties have demonstrated the formation of mesophases. rdd.edu.iqresearchgate.net The ability of the triazole ring to participate in molecular stacking and the potential for hydrogen bonding contribute to the self-assembly required for liquid crystal formation. researchgate.net While the specific mesomorphic behavior of this compound has not been reported, its structure contains the necessary components—a rigid heterocyclic core and a flexible benzyl group—that could potentially lead to liquid crystalline behavior under certain conditions or upon further molecular modification.
Optical Waveguide Applications
An exciting application for this class of compounds is in the field of organic photonics. Research has demonstrated that supramolecular structures formed by the organized aggregation of 4-aryl-4H-1,2,4-triazoles can function as optical waveguides. researchgate.netrsc.org These ribbon-like microstructures are capable of propagating photoluminescence, meaning they can channel light that is generated within them. This property is highly desirable for the development of miniaturized photonic circuits and sensors. The self-assembly process, driven by intermolecular interactions, creates highly ordered structures that confine and guide light effectively. Given that the 4-benzyl group is a type of aryl substituent, it is conceivable that this compound could form similar self-assembled structures capable of waveguiding.
Integration into Organic Photovoltaic Cells and Data Storage Devices
The favorable electronic properties of 1,2,4-triazoles also make them candidates for use in organic photovoltaic (OPV) cells and data storage devices. researchgate.netresearchgate.net In OPVs, they can be utilized as electron-acceptor or electron-transporting materials, analogous to their role in OLEDs, to help separate and transport charges generated from absorbed light. mdpi.com For data storage, materials that can be switched between two or more stable states are required, and the electronic and structural characteristics of some triazole derivatives could be exploited for this purpose. While specific studies integrating this compound into these devices are not yet available, the broader research into the 1,2,4-triazole family suggests a promising avenue for future investigation. researchgate.net
Potential in Catalytic Processes
In synthetic chemistry, triazole compounds can act as important intermediates or ligands in catalytic reactions. A study on copper-catalyzed N-arylation specifically utilized 4-benzyl-4H-1,2,4-triazole as a model substrate to optimize reaction conditions for producing 1-aryl-substituted 1,2,4-triazolium salts. acs.org In this research, various copper(I) and copper(II) catalysts were tested to promote the reaction between 4-benzyl-4H-1,2,4-triazole and a diaryliodonium salt, achieving high conversion rates under optimized conditions. acs.org
Table 2: Optimization of Copper-Catalyzed N-Arylation of 4-benzyl-4H-1,2,4-triazole
| Catalyst (5 mol %) | Solvent | Temperature (°C) | Time (h) | Conversion (%) |
| Cu(MeCN)₄PF₆ | DMF | 100 | 4 | >95 |
| Cu(OAc)₂ | DMF | 100 | 4 | >95 |
| CuI | DMF | 100 | 4 | <5 |
| Cu(MeCN)₄PF₆ | Acetonitrile | 100 | 4 | >95 |
This table is adapted from a study on 4-benzyl-4H-1,2,4-triazole, a structurally related compound, to show the catalytic potential within this molecular family. acs.org
While this study was performed on the parent compound lacking the 3-amino group, it highlights the reactivity of the 4-benzyl-4H-1,2,4-triazole core. The presence of the amino group in this compound could further modify its reactivity, potentially making it a valuable ligand for metal catalysts or an intermediate in the synthesis of more complex molecules. chemimpex.com
Structure Activity Relationship Sar Studies and Mechanistic Insights
Correlating Structural Modifications with Chemical Functionality
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the therapeutic potential of a lead compound. For derivatives of the 1,2,4-triazol-3-amine scaffold, SAR studies have revealed that the nature and position of substituents on the aromatic rings are critical determinants of their biological activity.
In a series of 4,5-disubstituted-4H-1,2,4-triazol-3-amine derivatives, research has demonstrated that modifications to the phenyl rings directly impact the compound's cytotoxic effects against cancer cell lines. tandfonline.com For instance, the introduction of halogen atoms onto the phenyl rings was found to enhance anti-lung cancer activity. tandfonline.com Specifically, compounds bearing a chlorine atom exhibited greater potency compared to those with bromine or fluorine atoms. tandfonline.com The compound 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine (BCTA) was identified as being particularly potent, showing cytotoxicity that was 10- to 20-fold stronger than the standard chemotherapeutic agent 5-fluorouracil (B62378) against several lung cancer cell lines. tandfonline.com
Further studies on other 1,2,4-triazole (B32235) derivatives have reinforced the importance of the substituent pattern. For example, in a series of 5-(2-aminothiazol-4-yl)-4-substituted phenyl-4H-1,2,4-triazole-3-thiols, a compound with a para-phenoxy group on the phenyl ring at the N-4 position of the triazole ring showed broad-spectrum antibacterial activity. nih.gov This highlights that not just the presence, but also the specific nature and location of the substituent, are key to modulating the chemical functionality.
The versatility of the 1,2,4-triazole nucleus allows for extensive structural modifications, leading to a wide range of biological activities. scispace.comijprajournal.com The ability to act as an isostere for amide, ester, and carboxylic acid groups, coupled with its capacity for hydrogen bonding and its rigid structure, makes it a valuable pharmacophore in drug design. nih.govnih.gov
Interactive Table 1: Cytotoxic Activity of 4,5-Disubstituted-4H-1,2,4-triazol-3-amine Derivatives. tandfonline.com
Influence of Electronic and Steric Effects of Substituents
The electronic and steric properties of substituents play a crucial role in the reactivity and biological activity of 4-benzyl-4H-1,2,4-triazol-3-amine derivatives. nih.govscispace.com These effects can influence the molecule's conformation, its ability to interact with biological targets, and its physicochemical properties. ekb.eg
Electronic Effects: The presence of electron-donating or electron-withdrawing groups on the phenyl rings significantly alters the electron distribution within the molecule. For example, studies on the synthesis of aryl-(4-aryl-4H- tandfonline.comscispace.comresearchgate.nettriazol-3-yl)-amine from 1,3-diarylthiourea have shown that the electronic nature of the substituents on the phenyl rings is a key factor in the formation of the intermediate carbodiimide (B86325) and the subsequent ring closure. nih.govscispace.com The reaction tolerates both electron-withdrawing groups (like -CF₃) and electron-donating groups (like -OMe), leading to good yields of the triazole product. nih.gov In the context of biological activity, the presence of electron-withdrawing halogen atoms on the phenyl rings of 4,5-disubstituted-4H-1,2,4-triazol-3-amines was found to be more effective for cytotoxic activity than having no halogen substituent. tandfonline.com This suggests that the electron-withdrawing nature of these groups enhances the molecule's interaction with its biological target.
Steric Effects: The size and spatial arrangement of substituents (steric effects) also have a profound impact. In the synthesis of tandfonline.comscispace.comresearchgate.nettriazoles, steric hindrance can affect the rate and regioselectivity of the reaction. For instance, bulky substituents on the thiourea (B124793) nitrogens can hinder the reaction, leading to lower yields or requiring longer reaction times. nih.govscispace.com Steric hindrance in N-o-tolyl-3-(3,5-di-CF₃-phenyl)thiourea was found to prevent certain side reactions, while the even bulkier N-t-butyl group significantly inhibited the desired ring closure. nih.gov In terms of biological activity, the steric properties of substituents can influence how well the molecule fits into the binding site of a target protein, thereby affecting its efficacy.
Theoretical Frameworks for Predicting Molecular Interactions
Theoretical and computational methods are invaluable tools for understanding and predicting the molecular interactions of this compound and its analogs at an atomic level. These approaches provide insights that complement experimental findings and guide the design of new compounds.
Molecular Docking: This computational technique is widely used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a target protein. For 1,2,4-triazole derivatives, molecular docking studies have been employed to elucidate their mechanism of action. For example, in a study of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs as potential anticancer agents, molecular docking was used to investigate their interaction with the tubulin–combretastatin A-4 binding site. nih.gov The results showed efficient binding affinities, with interactions stabilized by hydrogen bonds and halogen bonds. nih.gov Similarly, docking studies of novel 1,2,4-triazole derivatives containing amino acid fragments with the enzyme 14α-demethylase (CYP51) revealed strong binding affinities, supporting their potential as antifungal agents. mdpi.com
Density Functional Theory (DFT): DFT is a quantum mechanical method used to investigate the electronic structure, molecular geometry, and vibrational frequencies of molecules. isres.orgbohrium.com For 1,2,4-triazole derivatives, DFT calculations have been used to determine various molecular properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. isres.orgbohrium.com The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. nih.gov These calculations help in understanding the electronic properties that govern the interactions of the molecule. For instance, DFT studies on 4-(1,2,4-triazol-3-ylsulfanylmethyl) conjugates helped to explain the activity of the most potent compounds by correlating their electronic properties with their anticancer activity. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of the interactions between a ligand and its target protein over time. These simulations can reveal the stability of the ligand-protein complex and the key residues involved in the interaction. tandfonline.compensoft.net For 1,2,4-triazole derivatives, MD simulations have been used to study their behavior in different media and to confirm the stability of their binding to target enzymes, providing a more detailed understanding of the interaction dynamics than static docking models. tandfonline.compensoft.net
Together, these theoretical frameworks provide a powerful platform for rational drug design, allowing for the in silico screening of virtual libraries of compounds and the prediction of their molecular interactions, thereby accelerating the discovery of new and more effective agents based on the this compound scaffold. researchgate.net
Interactive Table 2: Predicted Binding Affinities of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs with Tubulin. nih.gov
Future Research Directions and Emerging Trends
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of 1,2,4-triazole (B32235) derivatives is undergoing a paradigm shift towards more sustainable and efficient methodologies. royalsocietypublishing.org Future research will likely focus on minimizing waste, reducing energy consumption, and avoiding hazardous reagents.
One promising trend is the adoption of ultrasound-assisted synthesis . This technique has been shown to decrease reaction times and improve yields in the preparation of bis- rsc.orgrsc.orgnih.gov-triazol-3-yl amines. rsc.org The use of sonochemistry aligns with the principles of green chemistry by offering an energy-efficient alternative to conventional heating methods. rsc.org
Electrochemical synthesis is another burgeoning area. Reagent-free intramolecular dehydrogenative C–N cross-coupling reactions under mild electrolytic conditions have been developed for the synthesis of 1,2,4-triazole-fused heterocycles. rsc.org These methods are atom- and step-economical and avoid the need for metal catalysts and chemical oxidants. rsc.orgsioc-journal.cn The electrochemical approach has been successfully applied to the synthesis of various 1,2,4-triazoles with high yields and efficiency. nih.govscielo.br
Continuous-flow technologies also present a significant opportunity for the sustainable synthesis of 1,2,4-triazoles. rsc.orgamazonaws.com Flow chemistry allows for better control over reaction parameters, enhanced safety for handling energetic intermediates, and easier scalability, all while being environmentally benign due to the reduction of isolation and purification steps. rsc.orgamazonaws.com
Future efforts will likely concentrate on optimizing these green methodologies for the specific synthesis of 4-benzyl-4H-1,2,4-triazol-3-amine and its derivatives, aiming for catalyst-free, solvent-free, and highly regioselective processes. rsc.org
Exploration of Unconventional Reactivity Pathways
Beyond traditional synthetic transformations, researchers are beginning to explore the unconventional reactivity of the 1,2,4-triazole ring to unlock novel molecular architectures and functionalities.
Photocatalysis is an emerging field that could reveal new reaction pathways for this compound. Studies on related triazole derivatives have shown that photocatalytic transformation at UV-irradiated TiO2/H2O interfaces can lead to cleavage of the triazole ring and subsequent recombination of fragments to form ring-expanded triazine intermediates. nih.govacs.org Understanding and controlling such photocatalyzed rearrangements could open doors to new heterocyclic scaffolds. Furthermore, triazole-based covalent organic frameworks (COFs) are being investigated as metal-free heterogeneous photocatalysts for applications like the visible-light-driven reduction of CO2. rsc.org
The electrochemical oxidative [3+2] annulation of hydrazones and amines to form 1,2,4-triazoles represents another unconventional approach. sioc-journal.cn This method proceeds without the need for transition metals, acids, bases, or external oxidants, offering a green and efficient route to functionalized triazoles. sioc-journal.cn Investigating the applicability of such electrochemical cyclization strategies to precursors of this compound could lead to more diverse and complex derivatives.
The specific reactivity of the 4-acylamino-4H-1,2,4-triazolium salts, which is primarily at the 5-position due to its electrophilic character, also presents an area for further exploration. cdnsciencepub.com The differential reactivity of these salts based on substitution on the exocyclic amide nitrogen suggests that targeted modifications could be used to control reaction outcomes. cdnsciencepub.com
Advanced Computational Modeling for Predictive Design
Computational chemistry is becoming an indispensable tool for accelerating the discovery and design of novel molecules with desired properties. For this compound, advanced computational modeling will be crucial for predicting its behavior and guiding experimental work.
Density Functional Theory (DFT) studies are at the forefront of this effort. DFT calculations are being employed to determine the relative stabilities of different tautomeric forms of 1,2,4-triazole derivatives, which is vital for understanding their chemical reactivity and biological activity. scribd.comtubitak.gov.trresearchgate.net For instance, studies have shown that the 4H-1,2,4-triazole form is generally favored over the 1H-1,2,4-triazole form. tubitak.gov.tr Accurately predicting the predominant tautomer is essential for drug design and understanding reaction mechanisms. scribd.com
Computational methods are also used to predict other key properties, such as acidity constants (pKa), proton affinities, and nucleophilicity. tubitak.gov.tr These calculations can provide insights into the reactivity of different sites on the molecule and guide the design of new synthetic reactions.
Future research will likely involve the use of more sophisticated computational models to:
Predict the electronic and photophysical properties of novel derivatives for applications in materials science.
Simulate the interactions of this compound-based ligands with metal centers to design new catalysts and functional coordination polymers.
Screen virtual libraries of derivatives for potential biological activity, thereby streamlining the drug discovery process.
The synergy between computational predictions and experimental validation will be key to unlocking the full potential of this class of compounds.
Design and Synthesis of Multifunctional Materials
The unique structural and electronic properties of the 1,2,4-triazole ring make it an excellent building block for the creation of multifunctional materials. Future research is expected to increasingly focus on incorporating this compound into advanced materials with tailored properties.
Coordination polymers and metal-organic frameworks (MOFs) are a major area of interest. researchgate.net The nitrogen atoms of the triazole ring are excellent coordination sites for metal ions, allowing for the construction of diverse and stable network structures. tandfonline.comresearchgate.netbohrium.com These materials have potential applications in:
Catalysis: Triazole-based palladium pincer complexes have already shown catalytic activity in Heck reactions. acs.org Nickel complexes with 1,2,4-triazole-based N-heterocyclic carbene ligands have been used as catalysts for borylation reactions. researchgate.net
Sensors: The ability of triazole derivatives to bind to a wide range of analytes makes them promising candidates for the development of chemosensors for metal ions and anions. nanobioletters.combohrium.com
Luminescent Materials: Coordination polymers constructed from 4-substituted 1,2,4-triazoles and various co-ligands have exhibited interesting luminescent properties. rsc.org
Polymeric materials containing the 1,2,4-triazole moiety are also being explored. Polymers of 4-azo-3,5-substituted-1,2,4-triazole have been synthesized and have shown promising results in antibacterial and anticorrosion studies. ajchem-a.com The incorporation of this compound into polymer backbones could lead to materials with enhanced thermal stability, coordination ability, and other desirable properties. researchgate.net
Integration of this compound in Supramolecular Architectures
The ability of the 1,2,4-triazole ring to participate in various non-covalent interactions, particularly hydrogen bonding, makes it an ideal component for the construction of complex supramolecular architectures. royalsocietypublishing.org
Hydrogen-bonded networks are a key focus of this research area. The triazole ring possesses both hydrogen bond donors and acceptors, enabling the formation of predictable and robust hydrogen bond synthons. rsc.orgrsc.org These interactions can be used to control the self-assembly of molecules in the solid state, leading to the formation of helical or layered structures. rsc.orgresearchgate.net The interplay of different hydrogen bonding motifs can be influenced by the presence of other functional groups on the molecule. rsc.org
The integration of this compound into coordination-driven self-assembly is another exciting prospect. The use of 4-amino-3,5-bis(pyridyl)-1,2,4-triazole as a ligand has been shown to lead to the formation of supramolecular isomers, such as bimetallocycles and 1-D helical arrays, with the final structure being influenced by the presence of additive agents. acs.orgnih.gov This demonstrates the potential for fine-tuning the architecture of supramolecular assemblies by carefully selecting the building blocks and reaction conditions.
Future research in this area will likely explore:
The use of this compound and its derivatives as tectons for the programmed assembly of complex, multi-component supramolecular systems.
The investigation of how subtle changes in the molecular structure, such as the position of substituents, can influence the resulting supramolecular architecture. rsc.org
The development of functional supramolecular materials with applications in areas such as molecular recognition, encapsulation, and controlled release.
The continued exploration of these future research directions will undoubtedly lead to a deeper understanding of the fundamental properties of this compound and pave the way for its application in a wide range of advanced technologies.
Q & A
Q. Q1. What are the recommended safety protocols for handling 4-benzyl-4H-1,2,4-triazol-3-amine in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for volatile steps .
- Contamination Control: Use filter-tipped pipette tips and dedicated weighing utensils to prevent cross-contamination. Clean surfaces with ethanol post-experiment .
- Waste Disposal: Segregate waste by hazard class (e.g., organic solvents, solids) and dispose via certified chemical waste services. Avoid aqueous disposal due to potential bioaccumulation .
Q. Q2. How can researchers synthesize this compound, and what are critical reaction parameters?
Methodological Answer:
- Synthetic Route: React 1H-1,2,4-triazol-3-amine with benzyl chloride under basic conditions (e.g., K₂CO₃ in DMF). Monitor pH (8–10) to optimize nucleophilic substitution .
- Key Parameters:
- Temperature: 80–100°C (microwave-assisted synthesis reduces time by 50% vs. conventional heating) .
- Solvent: Polar aprotic solvents (DMF, DMSO) enhance solubility and reaction efficiency .
- Purification: Use column chromatography (silica gel, ethyl acetate/hexane 3:7) or recrystallization (ethanol/water) .
Q. Q3. What spectroscopic techniques are suitable for characterizing this compound?
Methodological Answer:
- 1H/13C NMR: Identify protons on the benzyl group (δ 7.2–7.4 ppm, aromatic) and triazole NH₂ (δ 5.8–6.2 ppm). Carbon shifts for triazole C3 and C5 appear at δ 150–160 ppm .
- IR Spectroscopy: N-H stretches (3200–3400 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹) confirm amine and triazole groups .
- Mass Spectrometry: ESI-MS in positive mode shows [M+H]+ peak at m/z 201.1 (calculated for C₉H₁₀N₄) .
Advanced Research Questions
Q. Q4. How do structural modifications (e.g., fluorination) impact the biological activity of this compound derivatives?
Methodological Answer:
- Fluorination: Adding a 4-fluorobenzyl group (as in 3-[(4-fluorobenzyl)thio]-1H-1,2,4-triazol-5-amine) increases lipophilicity (logP +0.5), enhancing membrane permeability and antimicrobial potency (MIC reduced by 50% vs. non-fluorinated analogs) .
- Thioether vs. Amine Linkage: Sulfur substitution at C3 improves stability (t₁/₂ > 24 hrs in plasma) but reduces solubility (logS −2.3) .
Q. Q5. What computational strategies can predict the binding affinity of this compound to kinase targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina with p38α MAP kinase (PDB: 1OVE). The triazole core forms hydrogen bonds with Met109 and Gly110, while the benzyl group occupies a hydrophobic pocket (ΔG ≈ −8.2 kcal/mol) .
- MD Simulations: GROMACS simulations (100 ns) assess stability of ligand-receptor complexes. RMSD < 2 Å indicates stable binding .
Q. Q6. How should researchers address contradictions in reported biological data (e.g., variable IC₅₀ values)?
Methodological Answer:
- Assay Variability: Standardize protocols (e.g., ATP concentration in kinase assays). For example, IC₅₀ for p38α inhibition ranges from 0.5–2 µM depending on ATP levels (1 mM vs. 10 µM) .
- Structural Validation: Confirm compound purity (>95% via HPLC) and tautomeric form (1H vs. 4H triazole) via X-ray crystallography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
